molecular formula C10H15N3O B2536946 (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1001500-04-4

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No. B2536946
M. Wt: 193.25
InChI Key: PDSCURTZQORVTP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as DMAP, is a versatile organic compound with a wide range of applications in scientific research. It is an organocatalyst that is used as a reagent in organic synthesis and is known for its ability to promote a range of reaction types, including aldol condensations, Diels-Alder reactions, and Michael additions. DMAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound is employed as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions produce a wide range of derivatives, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. This diverse library serves as a foundation for further exploration in medicinal chemistry and drug development (Roman, 2013).

Synthesis of Benzothiazole and Benzimidazole-based Heterocycles

The compound is a key precursor in the efficient, microwave-mediated synthesis of novel benzothiazole- and benzimidazole-based heterocycles. These heterocycles are further reacted with aminopyrazoles and aminotriazole to create pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Such heterocycles have potential applications in developing new therapeutic agents due to their structural relevance to biologically active molecules (Darweesh et al., 2016).

Antimicrobial Activity and Synthesis of Isoxazoline Derivatives

Research into the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives highlights the antimicrobial activity of compounds derived from reactions involving the core compound. These studies provide insight into the potential antimicrobial applications of these derivatives, offering a pathway for the development of new antibacterial and antifungal agents (Zaki, Sayed, & Elroby, 2016).

Application in Nonlinear Optical Materials

Derivatives of the compound have been investigated for their applications in nonlinear optical materials. Studies focusing on pyrene derivatives, for instance, have demonstrated the potential of these compounds in creating lossless broadband nonlinear refraction. Such materials are crucial for the development of optical switches and modulators, which are key components in modern optical communication systems (Wu et al., 2017).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCURTZQORVTP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

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